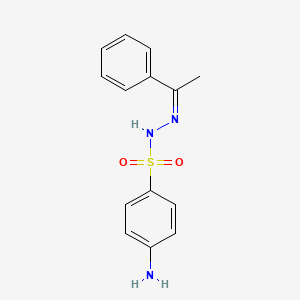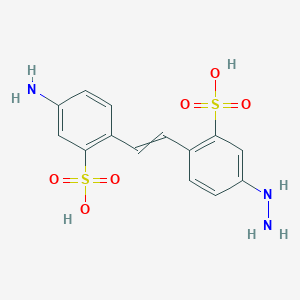
Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate is a chemical compound with the molecular formula C22H41NaO7S . It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate typically involves the reaction of 1,4-bis(1-isobutyl-3-methylbutyl) succinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulphonatosuccinate salt .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful monitoring of temperature, pH, and reaction time to optimize yield and purity. The final product is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or alkanes .
Applications De Recherche Scientifique
Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism by which Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate exerts its effects involves its interaction with molecular targets such as proteins and cell membranes. The compound’s surfactant properties enable it to reduce surface tension, facilitating the mixing of hydrophobic and hydrophilic substances. This action is crucial in various applications, including emulsification and stabilization of mixtures .
Comparaison Avec Des Composés Similaires
Sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate: This compound has a similar structure but differs in the positioning of the methyl groups, which can affect its chemical properties and applications.
Sodium dodecyl sulfate: Another surfactant with different molecular structure and properties, commonly used in laboratory and industrial applications.
Uniqueness: Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate stands out due to its specific molecular structure, which imparts unique surfactant properties. Its ability to stabilize emulsions and interact with biological molecules makes it particularly valuable in specialized applications .
Propriétés
Numéro CAS |
7775-05-5 |
|---|---|
Formule moléculaire |
C22H41NaO7S |
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
sodium;1,4-bis(2,6-dimethylheptan-4-yloxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C22H42O7S.Na/c1-14(2)9-18(10-15(3)4)28-21(23)13-20(30(25,26)27)22(24)29-19(11-16(5)6)12-17(7)8;/h14-20H,9-13H2,1-8H3,(H,25,26,27);/q;+1/p-1 |
Clé InChI |
JFVJDRMZGMJXCL-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CC(CC(C)C)OC(=O)CC(C(=O)OC(CC(C)C)CC(C)C)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


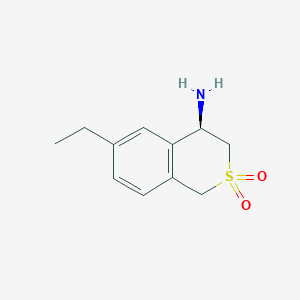

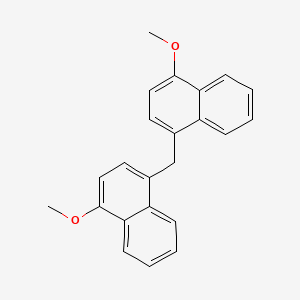
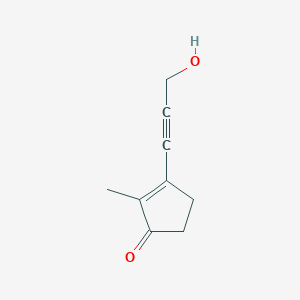
![1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine](/img/structure/B13793954.png)
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13793961.png)

![2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane](/img/structure/B13793972.png)
